molecular formula C10H20ClNO2 B1424432 4-(Oxan-4-yloxy)piperidine hydrochloride CAS No. 1333571-22-4

4-(Oxan-4-yloxy)piperidine hydrochloride

Cat. No.: B1424432
CAS No.: 1333571-22-4
M. Wt: 221.72 g/mol
InChI Key: VKEAVTCLWUVOEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Oxan-4-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

4-(Oxan-4-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Oxan-4-yloxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers use it to study its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

4-(Oxan-4-yloxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(Oxan-4-yloxy)piperidine: The non-hydrochloride form of the compound.

    4-(Tetrahydro-2H-pyran-4-yloxy)piperidine: Another name for the same compound.

    Piperidine derivatives: Other compounds with a piperidine core structure but different substituents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Biological Activity

4-(Oxan-4-yloxy)piperidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO2
  • CAS Number : 1333571-22-4
  • SMILES Notation : C1CNCCC1OC2CCOCC2

The compound features a piperidine ring substituted with an oxan-4-yloxy group, which is hypothesized to play a crucial role in its biological interactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The oxan ring may facilitate binding to various biomolecules, potentially modulating enzymatic activities or receptor functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in hepatocellular carcinoma models.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against bacterial strains
AnticancerInhibition of cancer cell proliferation
Mechanism InsightsInteraction with enzymes and receptors

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL for various strains .
  • Cancer Research :
    • In vitro assays demonstrated that this compound inhibited the growth of hepatocellular carcinoma cells (HCC). The compound induced apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent . The effective concentration (EC50) was reported at approximately 3.1 µM.
  • Mechanistic Studies :
    • Further mechanistic investigations revealed that the compound could modulate mitochondrial function, leading to altered cellular metabolism and increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar piperidine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
4-(Oxan-4-yloxy)piperidine HClModerateSignificantUnique oxan substitution
Piperidinyl derivativesVariableLowLack the oxan ring
Other oxan derivativesLowModerateDifferent substituents

Properties

IUPAC Name

4-(oxan-4-yloxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEAVTCLWUVOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333571-22-4
Record name 4-(oxan-4-yloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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